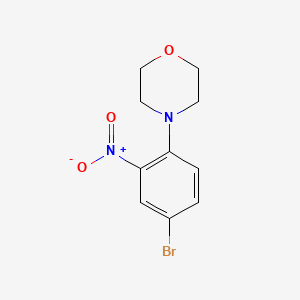

5-Bromo-2-morpholinonitrobenzene

Beschreibung

Eigenschaften

Molekularformel |

C10H11BrN2O3 |

|---|---|

Molekulargewicht |

287.11 g/mol |

IUPAC-Name |

4-(4-bromo-2-nitrophenyl)morpholine |

InChI |

InChI=1S/C10H11BrN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 |

InChI-Schlüssel |

SLINWEITYAGYMQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Technical Whitepaper: Structural Analysis, Synthesis, and Applications of 5-Bromo-2-morpholinonitrobenzene

Executive Summary

In modern medicinal chemistry and drug discovery, bifunctional building blocks are critical for the rapid generation of structure-activity relationship (SAR) libraries. 5-Bromo-2-morpholinonitrobenzene (also designated as 4-(4-bromo-2-nitrophenyl)morpholine) is a highly versatile intermediate. Featuring a 1,2,4-substitution pattern, this molecule provides orthogonal reactive handles—a reducible nitro group and a cross-coupling-ready bromide—making it an indispensable scaffold for synthesizing kinase inhibitors, epigenetic modulators, and novel heterocycles.

This guide provides an in-depth mechanistic analysis of its chemical properties, a self-validating protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and methodologies for downstream derivatization.

Chemical Identity & Quantitative Data

Understanding the precise physicochemical parameters of 5-Bromo-2-morpholinonitrobenzene is the first step in predicting its behavior in organic synthesis and chromatographic purification. The presence of the morpholine ring imparts moderate basicity and improves aqueous solubility compared to standard halogenated nitrobenzenes, while the nitro group significantly lowers the electron density of the central phenyl ring.

Table 1: Physicochemical Properties

| Parameter | Data / Value |

| IUPAC Name | 4-(4-bromo-2-nitrophenyl)morpholine |

| Common Synonym | 5-Bromo-2-morpholinonitrobenzene |

| CAS Registry Number | 90841-34-2 |

| Molecular Formula | C10H11BrN2O3 |

| Exact Molecular Weight | 287.11 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Structural Features | Morpholine ring (C1), Nitro group (C2), Bromo group (C4) |

| Typical Storage | Inert atmosphere, room temperature, protect from light |

Mechanistic Principles: The 1,2,4-Substitution Synergy

The strategic value of 5-Bromo-2-morpholinonitrobenzene lies in its electronic topography.

-

The Nitro Group (C2): Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. During the synthesis of this compound, the nitro group heavily depletes electron density at the adjacent ortho-position, activating it for nucleophilic attack 1.

-

The Morpholine Ring (C1): Introduces a tertiary amine character that can act as a hydrogen bond acceptor in biological targets (e.g., hinge-binding in kinases).

-

The Bromo Group (C4): Positioned para to the morpholine ring, the bromine atom is insulated from the strongest deactivating effects of the nitro group. This ensures the C-Br bond remains highly reactive toward oxidative addition by Palladium(0) catalysts in downstream cross-coupling reactions 2.

Experimental Workflow: SNAr Synthesis

The most efficient route to synthesize 5-Bromo-2-morpholinonitrobenzene is via a Nucleophilic Aromatic Substitution (SNAr) using 4-bromo-1-fluoro-2-nitrobenzene and morpholine.

Fig 1: SNAr synthesis workflow of 5-Bromo-2-morpholinonitrobenzene.

Protocol A: SNAr Synthesis

Causality & Reagent Selection: Fluorine is chosen as the leaving group over chlorine or bromine because the rate-determining step in SNAr is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity maximizes the electrophilicity of the C1 carbon. Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent because it heavily solvates the potassium cation of K2CO3, leaving the carbonate anion "naked" and highly basic to scavenge the HF byproduct. This prevents the protonation of morpholine, maintaining its nucleophilicity 3.

Step-by-Step Methodology:

-

Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene (10.0 g, 45.4 mmol, 1.0 eq) and anhydrous K2CO3 (12.5 g, 90.8 mmol, 2.0 eq).

-

Solvent Addition: Suspend the mixture in anhydrous DMSO (50 mL) under a nitrogen atmosphere.

-

Nucleophile Addition: Add morpholine (4.75 g, 54.5 mmol, 1.2 eq) dropwise over 10 minutes at room temperature. An immediate color change to deep yellow/orange is typically observed.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 2–3 hours.

-

Workup: Cool the mixture to room temperature and pour it slowly into 300 mL of rapidly stirring ice-cold water. The hydrophobic product will precipitate as a vibrant yellow solid.

-

Isolation: Filter the solid via a Büchner funnel, wash with copious amounts of cold distilled water (to remove residual DMSO and salts), and dry under a high vacuum at 45 °C overnight.

Self-Validating QC System:

-

TLC: Run a TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~ 0.7) should be completely consumed, replaced by a lower-running bright yellow spot (Rf ~ 0.4).

-

LC-MS: Confirm the mass. The product should yield a strong signal at m/z 287.1 [M+H]+.

-

1H NMR (CDCl3): Look for the diagnostic morpholine multiplets at δ 3.05 (t, 4H, N-CH2) and δ 3.85 (t, 4H, O-CH2).

Downstream Utility: Orthogonal Functionalization

The true power of 5-Bromo-2-morpholinonitrobenzene is its ability to undergo divergent synthesis. The bromide and nitro groups can be addressed independently without cross-reactivity.

Fig 2: Divergent downstream derivatization pathways for drug discovery.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality & Reagent Selection: To elaborate the core scaffold, the C-Br bond is subjected to Suzuki-Miyaura coupling. Pd(dppf)Cl2 is an ideal pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. A biphasic solvent system (1,4-Dioxane/Water, 4:1) is critical: Dioxane dissolves the organic substrates, while water dissolves the Na2CO3 base. The base is required to coordinate with the arylboronic acid, forming a reactive, electron-rich boronate complex that readily transmetalates with the Pd(II) intermediate 2.

Step-by-Step Methodology:

-

Setup: In a microwave vial or Schlenk flask, combine 5-Bromo-2-morpholinonitrobenzene (1.0 mmol, 1.0 eq), an arylboronic acid (1.2 mmol, 1.2 eq), and Na2CO3 (2.0 mmol, 2.0 eq).

-

Solvent & Degassing: Add 1,4-Dioxane (4 mL) and H2O (1 mL). Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

-

Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) and seal the vessel.

-

Reaction: Heat the mixture at 90 °C for 4–6 hours.

-

Workup & QC: Dilute with EtOAc and wash with brine. Dry the organic layer over Na2SO4. Validate completion via LC-MS (disappearance of m/z 287.1). Purify via silica gel chromatography.

(Note: Following the Suzuki coupling, the nitro group can be seamlessly reduced to an aniline using Fe/NH4Cl in EtOH/H2O, providing a nucleophilic amine handle for final drug assembly).

References

-

Organic Process Research & Development. Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist. ACS Publications. URL:[Link]

-

RSC Advances. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Royal Society of Chemistry. URL:[Link]

Sources

5-Bromo-2-morpholinonitrobenzene CAS number and identifiers

An in-depth technical guide to the chemical identity, mechanistic reactivity, and synthetic utility of 5-Bromo-2-morpholinonitrobenzene (CAS: 90841-34-2).

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the strategic selection of multi-functional building blocks is paramount. 5-Bromo-2-morpholinonitrobenzene (CAS: 90841-34-2)[1] is a highly versatile, tri-functional intermediate. Characterized by an orthogonal reactivity profile—featuring an aryl bromide, an electron-withdrawing nitro group, and a solubilizing morpholine ring—this compound serves as a critical precursor for synthesizing complex bioactive scaffolds, including targeted kinase inhibitors and antitumor benzimidazole conjugates[2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a comprehensive understanding of its physicochemical properties, the causality behind its synthetic protocols, and its downstream applications in medicinal chemistry.

Chemical Identification & Physicochemical Profiling

Understanding the fundamental properties of this intermediate is essential for predicting its behavior in both synthetic workflows and biological systems. The inclusion of the morpholine ring significantly lowers the overall lipophilicity (LogP) compared to piperidine analogs, enhancing the drug-likeness of downstream active pharmaceutical ingredients (APIs)[3].

Table 1: Identifiers and Physicochemical Properties

| Parameter | Specification |

| IUPAC Name | 4-(4-bromo-2-nitrophenyl)morpholine |

| CAS Registry Number | 90841-34-2[1] |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ |

| Molecular Weight | 287.11 g/mol |

| Topological Polar Surface Area (TPSA) | 55.1 Ų |

| Hydrogen Bond Donors / Acceptors | 0 / 4 |

| Physical State | Yellow to orange crystalline powder[4] |

Structural Significance & Mechanistic Reactivity

The architecture of 5-Bromo-2-morpholinonitrobenzene offers three distinct, orthogonal vectors for chemical functionalization:

-

The Morpholine Ring: In medicinal chemistry, morpholine is a privileged pharmacophore. Its oxygen heteroatom acts as a hydrogen bond acceptor (often interacting with the hinge region of kinases), while the ring itself improves the aqueous solubility of flat, hydrophobic aromatic systems.

-

The Nitro Group: Positioned ortho to the morpholine moiety, the strongly electron-withdrawing nitro group initially activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, it acts as a masked amine. Its chemoselective reduction yields an aniline derivative, setting the stage for cyclization into benzimidazoles or quinazolines.

-

The Aryl Bromide: Located para to the nitro group, the bromine atom provides a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C-Br bond is orthogonal to the nitro group's reactivity, sequential functionalization can be achieved without the need for protecting groups.

Fig 1: Synthetic workflow and divergent reactivity map of 5-Bromo-2-morpholinonitrobenzene.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the following protocols detail not just the steps, but the physicochemical causality behind each experimental choice.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize CAS 90841-34-2 from 4-bromo-1-fluoro-2-nitrobenzene.

Causality & Design Rationale:

-

Substrate Selection: The fluorine atom is highly electronegative, which stabilizes the anionic Meisenheimer transition state, drastically accelerating the SNAr reaction compared to a chloro-analog.

-

Solvent (DMF): A polar aprotic solvent is critical. DMF solvates the potassium cations, leaving the morpholine nucleophile unsolvated and highly reactive.

-

Base (K₂CO₃): A mild, insoluble inorganic base is utilized to scavenge the generated HF. Unlike strong bases (e.g., NaOH), K₂CO₃ prevents competitive nucleophilic attack by hydroxide ions, avoiding phenolic byproducts.

Fig 2: Step-by-step experimental workflow for the SNAr synthesis of CAS 90841-34-2.

Self-Validating Execution:

-

Dissolve 1.0 eq of 4-bromo-1-fluoro-2-nitrobenzene in anhydrous DMF (0.5 M). Add 2.0 eq of finely powdered K₂CO₃.

-

Cool to 0–5 °C. Add 1.2 eq of morpholine dropwise. Validation Check: An immediate color shift to deep yellow/orange will occur, indicating the formation of the charge-transfer complex.

-

Heat to 60 °C for 4 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot should completely disappear, replaced by an intensely UV-active yellow spot at a lower Rf.

-

Pour the mixture into crushed ice. Validation Check: A bright yellow precipitate (the product) will immediately crash out. Filter and dry under vacuum.

Protocol 2: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an amine yielding 4-bromo-2-morpholinoaniline, preserving the aryl bromide.

Causality & Design Rationale: Standard palladium-catalyzed hydrogenation (H₂ / Pd-C) presents a high risk of hydrodebromination (cleavage of the C-Br bond). To preserve the aryl bromide for downstream cross-coupling, a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is selected. NH₄Cl provides a mildly acidic environment that facilitates single-electron transfer from Iron to the nitro group without degrading the morpholine ring.

Self-Validating Execution:

-

Suspend 5-bromo-2-morpholinonitrobenzene (1.0 eq), Iron powder (5.0 eq, 325 mesh), and NH₄Cl (5.0 eq) in a 3:1 mixture of EtOH/H₂O.

-

Heat to reflux (80 °C) for 2 hours. Validation Check: The yellow color of the starting material will fade, and the mixture will turn into a dark brown/black suspension (iron oxides).

-

Analytical Validation: LC-MS must show the disappearance of the m/z 287 [M+H]⁺ peak and the appearance of a new peak at m/z 257 [M+H]⁺.

-

Filter hot through Celite, concentrate, and extract with EtOAc to isolate the aniline.

Downstream Applications in Drug Development

5-Bromo-2-morpholinonitrobenzene is a critical precursor in the development of targeted therapeutics. Recent literature highlights its specific utility in synthesizing naphthalimide-benzimidazole conjugates [2].

In these advanced workflows, the nitro group of CAS 90841-34-2 is reduced to an amine and subsequently cyclized to form a benzimidazole core. Concurrently, the preserved bromo group is utilized as an anchor point to append various naphthalimide pharmacophores via cross-coupling. These resulting conjugates have demonstrated superior antiproliferative activity against human cancer cell lines (with GI50 values in the low micromolar range), making them highly promising antitumor agents[2]. Furthermore, the morpholine-aniline motif derived from this compound remains a privileged structural feature in the design of EGFR and PI3K inhibitors.

Sources

Solubility Profile and Solvation Thermodynamics of 5-Bromo-2-morpholinonitrobenzene in Organic Solvents

A Technical Guide for Process Chemists and Drug Development Professionals

Executive Summary

In modern pharmaceutical process chemistry, the precise understanding of an intermediate's solubility profile dictates the success of downstream synthesis, purification, and scale-up. 5-Bromo-2-morpholinonitrobenzene (also known as 4-(4-bromo-2-nitrophenyl)morpholine) is a highly versatile electrophilic and nucleophilic building block. It is prominently featured in the synthesis of biologically active molecules, including DNA-PK inhibitors, CDK8/19 modulators, and quinoxaline-containing antitumor agents[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data. Here, we dissect the thermodynamic causality behind the solvation of 5-Bromo-2-morpholinonitrobenzene, provide a structured solubility profile across organic solvent classes, and detail a self-validating protocol for high-throughput solubility screening.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 5-Bromo-2-morpholinonitrobenzene, we must first analyze its molecular architecture. The compound (C₁₀H₁₁BrN₂O₃, MW: 287.11 g/mol ) presents a unique tri-functional solvation surface:

-

The Nitro Group (Strong Dipole): The -NO₂ moiety is strongly electron-withdrawing and highly polar. It imparts a significant permanent dipole moment to the molecule, making it an excellent hydrogen-bond acceptor. This explains its high affinity for polar aprotic solvents, which solvate the molecule via strong dipole-dipole interactions.

-

The Morpholine Ring (Moderate Polarity): The morpholine substituent contains an ether oxygen and a tertiary amine nitrogen. Because the nitrogen is fully substituted (tertiary), the molecule lacks hydrogen-bond donors. However, the ether oxygen serves as an additional H-bond acceptor, allowing moderate solvation in protic solvents like alcohols.

-

The Bromophenyl Core (Lipophilicity & Polarizability): The heavy bromine atom and the aromatic ring are highly polarizable, generating strong London dispersion forces. This structural feature drives the compound's solubility in halogenated solvents and ethers, while rendering it virtually insoluble in water.

Quantitative Solubility Profile

The table below summarizes the representative thermodynamic solubility ranges of 5-Bromo-2-morpholinonitrobenzene at 25°C. These values are critical for selecting the appropriate reaction media for nucleophilic aromatic substitution (SNAr) or subsequent Suzuki-Miyaura cross-coupling reactions[1].

| Solvent Class | Specific Solvent | Solubility Range (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Strong dipole-dipole alignment with the -NO₂ group. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 | Dipole-dipole interactions; excellent for SNAr reactions. |

| Halogenated | Dichloromethane (DCM) | 50 - 100 | London dispersion forces interacting with the bromophenyl core. |

| Ethers | Tetrahydrofuran (THF) | 30 - 50 | Moderate dipole interactions and polarizability. |

| Alcohols | Methanol (MeOH) | 5 - 15 | H-bond donation from solvent to morpholine/nitro acceptors. |

| Aliphatic | Heptane | < 1 | Lack of polarizability and H-bonding capabilities. |

| Aqueous | Water | < 0.1 | High lipophilicity; complete absence of H-bond donors. |

Downstream Process Implications

Understanding this solubility profile directly informs synthetic route design. The synthesis of 5-Bromo-2-morpholinonitrobenzene typically proceeds via an SNAr reaction between 4-bromo-2-fluoronitrobenzene and morpholine in the presence of a base (e.g., K₂CO₃)[3][4].

Because both the starting material and the product are highly soluble in polar aprotic solvents (like DMF or Acetonitrile), the reaction remains homogeneous regarding the organic species. Conversely, the inorganic byproduct (KF) is insoluble and precipitates out, driving the reaction forward thermodynamically. Upon completion, the stark contrast between the product's high organic solubility and near-zero aqueous solubility allows for a highly efficient "aqueous crash-out" purification step.

Fig 1. SNAr synthesis workflow highlighting solvent-dependent isolation strategies.

Experimental Protocol: Self-Validating Solubility Screening

To generate highly accurate, process-relevant solubility data, empirical testing must be rigorous. The following step-by-step shake-flask methodology is designed as a self-validating system to prevent false readings caused by kinetic supersaturation or solid-state transformations.

Step-by-Step Methodology

-

Sample Preparation: Add an excess of 5-Bromo-2-morpholinonitrobenzene solid (approx. 200 mg) to a 2 mL glass HPLC vial.

-

Solvent Addition: Dispense 1.0 mL of the target organic solvent into the vial. Seal with a PTFE-lined cap to prevent solvent evaporation.

-

Isothermal Equilibration: Place the vial in a thermostatic shaker at 25°C ± 0.1°C and agitate at 500 RPM for 24 hours.

-

Causality Note: 24 hours is required to ensure thermodynamic equilibrium is reached. Shorter durations may yield metastable kinetic solubility readings.

-

-

Phase Separation: Extract 0.5 mL of the suspension and filter it through a 0.45 µm PTFE syringe filter.

-

Causality Note: PTFE is chemically inert to aggressive solvents like DMSO and DCM, preventing extractables from interfering with the HPLC-UV baseline. The 0.45 µm pore size ensures colloidal suspensions are not falsely quantified as dissolved solute.

-

-

Quantification (Filtrate): Dilute the filtrate appropriately and analyze via HPLC-UV against a pre-established calibration curve.

-

Solid-State Validation (Residual Solid): Isolate the remaining undissolved solid, dry it under a gentle stream of nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality Note: If the molecule forms a solvate (e.g., a DMSO-solvate), the crystal lattice energy changes, fundamentally altering the thermodynamic solubility. XRPD validates that the measured solubility corresponds strictly to the anhydrous polymorph used in your process.

-

Fig 2. Self-validating thermodynamic solubility screening protocol using HPLC and XRPD.

References

-

Syntastic. "Syntastic Catalog - Chemical Intermediates (JH01361: 5-bromo-2-morpholinonitrobenzene)." Syntastic.se. Available at:[Link]

-

LookChem. "Synthesis pathways involving 4-bromo-2-fluoronitrobenzene and Morpholine Substitution." LookChem. Available at:[Link]

-

Online Inhibitor. "DNA-PK inhibitor synthesis utilizing morpholine substitution." Cy3-maleimide.com. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors." PMC. Available at:[Link]

- Google Patents. "WO2019031990A1 - Novel heterocyclic compounds as cdk8/19 inhibitors." Google Patents.

Sources

5-Bromo-2-morpholinonitrobenzene Derivatives: A Comprehensive Technical Guide on Synthesis and Application in Epigenetic and Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged bifunctional building blocks. 5-Bromo-2-morpholinonitrobenzene (CAS 90841-34-2) and its reduced analog, 5-bromo-2-morpholinoaniline (CAS 91062-48-5), represent a highly versatile scaffold[1][2]. Characterized by a solubilizing morpholine ring, an electron-modulating nitro/amine group, and a highly reactive aryl bromide, these derivatives are cornerstone intermediates. This whitepaper details the self-validating synthetic workflows for these compounds and explores their critical applications in developing Phosphoinositide 3-kinase (PI3K) inhibitors[3] and epigenetic readers targeting bromodomains (e.g., BRD4, BRD9)[4].

Structural Rationale & Chemical Identity

The architecture of 5-bromo-2-morpholinonitrobenzene is engineered for divergent late-stage functionalization. The morpholine ring is not merely a structural appendage; it serves a dual biochemical purpose. In kinase inhibitors, the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region[3]. In bromodomain inhibitors, it projects into the solvent-exposed region, improving aqueous solubility and pharmacokinetic profiles without disrupting the core acetyl-lysine mimetic binding[4].

Table 1: Physicochemical Properties of Core Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

| 2,5-Dibromonitrobenzene | 3460-18-2 | C₆H₃Br₂NO₂ | 280.90 g/mol | Activated ortho-bromine |

| 4-(4-Bromo-2-nitrophenyl)morpholine | 90841-34-2 | C₁₀H₁₁BrN₂O₃ | 287.11 g/mol | Solubilizing morpholine |

| 5-Bromo-2-morpholinoaniline | 91062-48-5 | C₁₀H₁₃BrN₂O | 257.13 g/mol | Nucleophilic aniline |

Self-Validating Synthetic Workflows

As a standard of scientific integrity, the following protocols are designed not just as sequential steps, but as self-validating systems where causality dictates reagent selection and in-process controls ensure experimental success.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: Synthesis of 4-(4-bromo-2-nitrophenyl)morpholine from 2,5-dibromonitrobenzene[5].

-

Causality: The nitro group at position 2 strongly withdraws electron density via resonance, specifically activating the ortho-bromine (position 1) for SNAr. The meta-bromine (position 4) remains unreactive due to a lack of resonance stabilization, ensuring perfect regioselectivity. Potassium carbonate (K₂CO₃) is selected as an acid scavenger to neutralize the formed HBr, driving the reaction forward without risking hydrolysis of the nitro group.

-

Step-by-Step Methodology:

-

Dissolve 2,5-dibromonitrobenzene (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (2.0 eq) and morpholine (1.2 eq) under constant stirring.

-

Heat the reaction mixture to 80 °C for 4-6 hours.

-

-

Self-Validation: The reaction mixture will transition from a pale yellow to a deep orange solution. Monitor by TLC (Hexane:EtOAc 3:1); the starting material (R_f ~0.7) will disappear, replaced by a bright yellow product spot (R_f ~0.4). Confirm product formation via LC-MS (m/z 287.0 [M+H]⁺).

Protocol 2.2: Chemoselective Nitro Reduction

-

Objective: Reduction of the nitro group to yield 5-bromo-2-morpholinoaniline[4].

-

Causality: Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a severe risk of hydrodehalogenation (loss of the critical bromine atom). Tin(II) chloride (SnCl₂) in ethanol is explicitly chosen as it provides a mild, chemoselective single-electron transfer reduction that perfectly preserves the aryl-halide bond.

-

Step-by-Step Methodology:

-

Dissolve 4-(4-bromo-2-nitrophenyl)morpholine in absolute ethanol.

-

Add SnCl₂·2H₂O (5.0 eq) portion-wise to control the exotherm.

-

Reflux at 70 °C for 3 hours.

-

-

Self-Validation: The deep yellow solution will progressively decolorize to a pale or colorless state. TLC monitoring (DCM:MeOH 20:1) will show complete conversion to a highly polar, ninhydrin-active spot. Basifying the mixture with 2N NaOH to pH 10 will precipitate tin salts as a white sludge, ensuring a clean extraction of the free amine into ethyl acetate.

Protocol 2.3: Miyaura Borylation

-

Objective: Conversion of the aryl bromide into a boronic ester for downstream cross-coupling[4].

-

Causality: Bis(pinacolato)diboron (B₂Pin₂) is coupled using Pd(dppf)Cl₂. Potassium acetate (KOAc) is strictly chosen over stronger bases (like Na₂CO₃) because strong bases would promote the premature Suzuki coupling of the newly formed boronic ester with unreacted aryl bromide, leading to unwanted homocoupled dimers.

-

Step-by-Step Methodology:

-

Combine 5-bromo-2-morpholinoaniline (1.0 eq), B₂Pin₂ (1.5 eq), KOAc (2.5 eq), and Pd(dppf)Cl₂ (5 mol%) in anhydrous 1,4-dioxane.

-

Degas the system via three freeze-pump-thaw cycles. (Note: Oxygen rapidly deactivates the Pd(0) catalytic species).

-

Heat at 85 °C for 12 hours under argon.

-

-

Self-Validation: The reaction will turn opaque black due to the formation of Pd(0) nanoparticles as the catalyst degrades near completion. LC-MS will confirm the mass of the pinacol boronate intermediate (m/z 305.2[M+H]⁺).

Data Presentation: Reaction Parameters

Table 2: Summary of Reaction Parameters and Validation Markers

| Reaction Step | Reagents & Catalyst | Temp / Time | Typical Yield | Self-Validation Marker |

| SNAr | Morpholine, K₂CO₃, DMF | 80 °C, 4-6h | 85-90% | Color shift to deep orange; R_f ~0.4 |

| Nitro Reduction | SnCl₂·2H₂O, EtOH | 70 °C, 3h | >95% | Solution decolorization; Ninhydrin (+) |

| Miyaura Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc | 85 °C, 12h | 70-80% | Pd(0) black precipitate; m/z 305.2 |

Applications in Epigenetic and Kinase Targeting

The functionalized aniline serves as a launchpad for synthesizing complex inhibitors.

Bromodomain Inhibition (Epigenetics): In epigenetic drug discovery, displacing conserved water molecules in the bromodomain acetyl-lysine binding pocket is a primary design strategy. Triazolo[4,3-a]phthalazines synthesized via Suzuki coupling of the borylated 5-bromo-2-morpholinoaniline have demonstrated potent binding to BRD4 and BRD9[4]. The morpholine ring enhances the pharmacokinetic profile, while the aniline nitrogen allows for the installation of diverse sulfonamides, which dictate the selectivity between different bromodomain subfamilies[4].

PI3K Inhibition (Kinase Signaling): In the kinase domain, the morpholine moiety is a classical pharmacophore. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor with the valine residue in the ATP-binding hinge region of the kinase. Derivatives of 5-bromo-2-morpholinoaniline are heavily patented for their efficacy in halting PI3K-driven malignant transformation and inflammation pathways[3].

Visualizations

Fig 1: Synthetic workflow from dibromonitrobenzene to functionalized inhibitors.

Fig 2: Dual targeting pathways of morpholine-derived inhibitors in oncology.

References

-

Title: 孟成科技(上海)有限公司公司信息 - ChemicalBook Source: chemicalbook.com URL: 1

-

Title: 3460-18-2|2,5-Dibromonitrobenzene - Puyang Huicheng Electronic Material Co., Ltd Source: hcchems.com URL: 5

-

Title: [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains Source: ACS Publications (nih.gov / acs.org) URL: 4

-

Title: Patent Application Publication Pub. No.: US 2010/0331293 A1 (PI3K Inhibitors) Source: Googleapis.com (USPTO) URL: 3

Sources

Pharmacological potential of 5-Bromo-2-morpholinonitrobenzene scaffolds

An In-Depth Technical Guide to the Pharmacological Potential of 5-Bromo-2-morpholinonitrobenzene Scaffolds

Authored by: A Senior Application Scientist

Foreword: The confluence of privileged structures in medicinal chemistry often yields novel scaffolds with significant therapeutic promise. This guide delves into the pharmacological potential of the 5-Bromo-2-morpholinonitrobenzene core, a scaffold that, while not extensively documented as a singular entity, represents a compelling intersection of three key pharmacophoric elements: the morpholine ring, a nitroaromatic system, and a halogen substituent. By dissecting the established roles of these components, we can construct a predictive framework for the biological activities and mechanisms of action of their combined scaffold, offering a roadmap for future research and drug development.

The Architectural Blueprint: Deconstructing the 5-Bromo-2-morpholinonitrobenzene Scaffold

The 5-Bromo-2-morpholinonitrobenzene scaffold is a unique amalgamation of three moieties, each contributing distinct physicochemical and pharmacological properties.

-

The Morpholine Moiety: A versatile and privileged pharmacophore in drug discovery, the morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[1][2] Its presence in a molecule can enhance potency through interactions with target proteins, such as kinases, and modulate pharmacokinetic properties, including solubility and metabolic stability.[1][3]

-

The Nitrobenzene Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[4] In many pharmaceuticals, the nitro group acts as a bio-reducible moiety, often serving as a prodrug that is activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[4][5] This bioreduction can lead to the formation of reactive nitrogen species that mediate therapeutic effects.[4]

-

The Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, membrane permeability, and binding affinity to target proteins. The bromo group can participate in halogen bonding, a non-covalent interaction that can enhance ligand-receptor binding. Furthermore, the position of the bromine atom can influence the metabolic stability of the compound.

The strategic combination of these three components in the 5-Bromo-2-morpholinonitrobenzene scaffold suggests a high potential for diverse pharmacological activities, which will be explored in the subsequent sections.

Synthesis and Derivatization Strategies

The synthesis of a 5-Bromo-2-morpholinonitrobenzene scaffold would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route is outlined below.

Core Synthesis Protocol: Nucleophilic Aromatic Substitution

-

Starting Materials: 1,5-Dibromo-2-nitrobenzene and Morpholine.

-

Reaction Conditions: The reaction would be carried out in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), in the presence of a base, like potassium carbonate (K2CO3) or triethylamine (Et3N), to neutralize the HBr formed during the reaction.

-

Procedure:

-

To a solution of 1,5-Dibromo-2-nitrobenzene in DMF, add morpholine and K2CO3.

-

Heat the reaction mixture at a temperature ranging from 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate, the 5-Bromo-2-morpholinonitrobenzene product, is then filtered, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Workflow for Synthesis and Purification

Caption: Synthetic workflow for 5-Bromo-2-morpholinonitrobenzene.

Predicted Pharmacological Activities and Mechanisms of Action

Based on the constituent moieties, the 5-Bromo-2-morpholinonitrobenzene scaffold is predicted to exhibit a range of pharmacological activities, primarily in the areas of oncology, anti-inflammatory, and neuroprotection.

Anticancer Potential

The presence of the nitroaromatic group suggests that these scaffolds could act as bioreductive prodrugs, particularly effective against hypoxic solid tumors.

Proposed Mechanism of Action:

-

Selective Activation in Hypoxic Environments: In the low-oxygen environment of tumors, the nitro group can undergo enzymatic reduction by nitroreductases to form cytotoxic reactive nitrogen species.[4][5]

-

Induction of Oxidative Stress and DNA Damage: These reactive species can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells.[4][6]

-

Inhibition of Cancer-Related Signaling Pathways: The morpholine moiety is known to interact with various kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]

Signaling Pathway: Hypoxia-Activated Cytotoxicity

Caption: Hypoxia-induced activation of the scaffold.

Anti-inflammatory Activity

Both morpholine and bromo-substituted aromatic compounds have been reported to possess anti-inflammatory properties.[8][9][10]

Proposed Mechanism of Action:

-

Inhibition of Pro-inflammatory Mediators: The scaffold may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[10][11]

-

Modulation of Inflammatory Signaling Pathways: It could potentially modulate key inflammatory signaling pathways like NF-κB and MAPK.[10][11] The morpholine ring could contribute to binding within the active sites of enzymes like COX-2.[12]

Neuroprotective Effects

Morpholine derivatives have shown promise in the context of neurodegenerative diseases.[13] The antioxidant properties often associated with phenolic and bromo-aromatic structures could also contribute to neuroprotection.[14][15]

Proposed Mechanism of Action:

-

MAO Inhibition: The morpholine moiety is present in known monoamine oxidase (MAO) inhibitors, suggesting a potential for these scaffolds to modulate neurotransmitter levels.[13][16]

-

Antioxidant Activity: The scaffold may act as a scavenger of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage, a key factor in neurodegeneration.[14][17]

-

Modulation of Neuroinflammatory Pathways: By inhibiting neuroinflammation, a common feature of neurodegenerative diseases, these compounds could offer therapeutic benefits.[14][18]

Experimental Protocols for Pharmacological Evaluation

To validate the predicted pharmacological potential, a series of in vitro assays are proposed.

Anticancer Activity: MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[19][20][21]

-

Cell Seeding: Seed cancer cell lines (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5x103 cells/well and incubate for 24 hours.[19][22]

-

Compound Treatment: Treat the cells with varying concentrations of the 5-Bromo-2-morpholinonitrobenzene derivatives (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Workflow for MTT Assay

Caption: MTT assay workflow for cytotoxicity assessment.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of the compounds.[20]

-

Sample Preparation: Prepare different concentrations of the test compounds in methanol.

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for a series of 5-Bromo-2-morpholinonitrobenzene derivatives, illustrating potential structure-activity relationships.

| Compound ID | R-group Modification | Anticancer (MCF-7) IC50 (µM) | Anti-inflammatory (NO Inhibition) IC50 (µM) | Antioxidant (DPPH) IC50 (µM) |

| BMS-1 | -H | 15.2 | 25.8 | 45.3 |

| BMS-2 | 4-Fluoro | 9.8 | 18.5 | 32.1 |

| BMS-3 | 4-Methoxy | 12.5 | 22.1 | 38.7 |

| BMS-4 | 4-Trifluoromethyl | 5.4 | 12.3 | 28.9 |

Analysis of Hypothetical SAR: The data suggests that electron-withdrawing groups at the 4-position of a hypothetical substituent on the morpholine nitrogen could enhance anticancer and anti-inflammatory activities. This provides a rationale for further optimization of the scaffold.

Conclusion and Future Directions

The 5-Bromo-2-morpholinonitrobenzene scaffold represents a promising, yet underexplored, area for drug discovery. The convergence of the well-established pharmacological properties of its constituent moieties provides a strong rationale for its investigation as a source of novel anticancer, anti-inflammatory, and neuroprotective agents.

Future research should focus on:

-

Synthesis and Characterization: The synthesis of a library of 5-Bromo-2-morpholinonitrobenzene derivatives to explore structure-activity relationships.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to validate the predicted pharmacological activities and elucidate the precise mechanisms of action.

-

Pharmacokinetic Profiling: Assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to evaluate their drug-likeness.

This technical guide serves as a foundational document to stimulate and guide further research into this promising class of compounds.

References

-

Kamal, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 98, 103578. [Link]

-

Kumar, R., & Singh, R. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

-

Kumar, R., & Singh, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Li, X., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

-

Kumar, R., & Singh, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for Nitrobenzene. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Holder, J. W. (2007). Framework Analysis for the Carcinogenic Mode of Action of Nitrobenzene. Critical Reviews in Toxicology, 37(6), 493-513. [Link]

-

Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

-

PharmaCompass. (n.d.). Nitrobenzene. [Link]

-

Al-Warhi, T., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. [Link]

-

R Discovery. (2025). 5-bromo Derivative Research Articles. [Link]

-

Senthil Kumar, A. B., et al. (2020). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Rasayan Journal of Chemistry, 13(2), 1199-1214. [Link]

-

Pisoschi, C. G., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(2). [Link]

-

Wang, Y., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(1), 114. [Link]

-

Heiran, S. R., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 103, 104091. [Link]

-

Lee, J.-H., et al. (2018). 3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. ResearchGate. [Link]

-

Kim, J. H., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

-

Al-Ghorbani, M., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Future Medicinal Chemistry, 16(1), 59-83. [Link]

-

Ionescu, I. A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2916. [Link]

-

Tatton, W. G., et al. (2005). 5-Bromo-2'-deoxyuridine is selectively toxic to neuronal precursors in vitro. Journal of Neurochemistry, 95(6), 1729-1740. [Link]

-

Research Communities. (2026). Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. [Link]

- Brown, R. S., & Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.

-

Gouliaev, A. H., & Brown, R. S. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

-

Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 269. [Link]

-

Angeloni, C., et al. (2025). Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. Metabolites, 15(2), 124. [Link]

-

Kumar, A., et al. (2022). Natural Products-based Drugs: Potential Drug Targets Against Neurological Degeneration. Current Neuropharmacology, 20(1), 159-183. [Link]

-

Kumar, A., & Kumar, S. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250. [Link]

-

Kim, S.-M., et al. (2016). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Journal of Microbiology and Biotechnology, 26(11), 1962-1970. [Link]

-

Matveychuk, D., et al. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Cellular and Molecular Neurobiology, 41(1), 13-31. [Link]

-

Zhang, Y., et al. (2023). Towards new drug scaffolds: Properties, chemistry, and therapeutic potential of hemiboronic naphthoids. American Chemical Society. [Link]

-

Kaur, P., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 257-280. [Link]

-

Kaur, P., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Sharma, P. K., et al. (2016). Morpholinylbenzothiazine consider as bioactive compound. Der Pharmacia Lettre, 8(4), 86-90. [Link]

-

Adebayo, J. O., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of the Chemical Society of Nigeria, 46(5). [Link]

-

Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 269. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. svedbergopen.com [svedbergopen.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. communities.springernature.com [communities.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence [mdpi.com]

- 18. Natural Products-based Drugs: Potential Drug Targets Against Neurological Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-morpholinonitrobenzene (CAS 90841-34-2): A Strategic Intermediate in Advanced API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and Active Pharmaceutical Ingredient (API) process development, the selection of highly modular, polyfunctional intermediates is critical. 5-Bromo-2-morpholinonitrobenzene (also cataloged as 4-(4-bromo-2-nitrophenyl)morpholine, CAS 90841-34-2) stands out as a privileged building block[1]. By integrating three distinct chemical vectors—a morpholine ring, a nitro group, and an aryl bromide—onto a single benzene scaffold, this intermediate offers unparalleled synthetic versatility.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a strategic node. The precise substitution pattern allows for orthogonal reactivity: the nitro group acts as a masked amine for future cyclizations or amide couplings, the bromine atom serves as a reliable handle for transition-metal-catalyzed cross-coupling[2], and the morpholine ring inherently modulates the pharmacokinetic profile of the final API.

Structural Rationale & Pharmacophore Significance

The design of APIs often requires balancing lipophilicity, aqueous solubility, and target binding affinity. The structural components of 5-Bromo-2-morpholinonitrobenzene are deliberately chosen to address these challenges:

-

The Morpholine Ring (C2 Position): Morpholine is a classic privileged scaffold. The oxygen atom acts as a hydrogen bond acceptor, while the basic nitrogen can be protonated at physiological pH, significantly enhancing aqueous solubility. Furthermore, incorporating morpholine is a proven strategy to lower logP and mitigate hERG toxicity in lead optimization.

-

The Nitro Group (C1 Position): Synthetically, the nitro group is highly electron-withdrawing, which is essential for activating the precursor for Nucleophilic Aromatic Substitution (SNAr)[3]. Post-synthesis, it is a stable masked amine that can be selectively reduced when needed.

-

The Bromine Atom (C5 Position): Positioned meta to the nitro group and para to the morpholine ring, the C5-bromide is electronically primed for oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid extension of the molecular scaffold.

Physicochemical Profiling

Summarizing the quantitative data is essential for reaction planning and downstream purification.

| Property | Value / Description |

| IUPAC Name | 4-(4-bromo-2-nitrophenyl)morpholine |

| CAS Number | 90841-34-2 |

| Molecular Formula | C10H11BrN2O3 |

| Molecular Weight | 287.11 g/mol |

| Physical State | Solid (Yellow to orange crystalline powder) |

| Solubility | Soluble in DCM, EtOAc, DMF; insoluble in water[4] |

| Key Reactive Sites | C1 (Nitro reduction), C5 (Cross-coupling) |

Synthetic Workflows & Logical Derivatization

The true value of 5-Bromo-2-morpholinonitrobenzene lies in its orthogonal reactivity. The workflow below illustrates the logical progression from starting material to advanced API scaffolds.

Caption: Synthetic workflow and derivatization logic for CAS 90841-34-2.

Validated Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail not just the how, but the causality behind the experimental conditions.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to 5-Bromo-2-morpholinonitrobenzene utilizes 5-bromo-2-fluoronitrobenzene (CAS 364-73-8) as the starting material[3].

Mechanistic Causality: Why does the morpholine selectively attack the C2 position while leaving the C5-bromide intact? The strong electron-withdrawing nitro group at C1 depletes electron density specifically at the ortho (C2) and para (C4) positions. Since the highly electronegative fluorine is at C2, it acts as an excellent leaving group, activating the site for nucleophilic attack. The bromine at C5 is meta to the nitro group and remains unactivated.

Caption: Mechanistic pathway of the SNAr reaction forming the intermediate.

Step-by-Step Procedure:

-

Setup: Charge a dry, round-bottom flask with 5-bromo-2-fluoronitrobenzene (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

-

Causality: DMF is a polar aprotic solvent. It leaves the morpholine nucleophile unsolvated and highly reactive while stabilizing the anionic Meisenheimer complex.

-

-

Base Addition: Add anhydrous Potassium Carbonate ( K2CO3 ) (2.0 eq).

-

Causality: K2CO3 is a mild, non-nucleophilic base. It scavenges the generated HF to drive the reaction forward without causing unwanted hydrolysis of the nitro group, which can occur with strong bases like NaOH.

-

-

Nucleophile Addition: Add Morpholine (1.2 eq) dropwise at room temperature. Stir the reaction mixture at 60 °C for 4 hours.

-

Workup: Quench the reaction by pouring it into ice water. The product will precipitate as a yellow/orange solid. Filter, wash with cold water, and dry under vacuum.

-

Validation & QC:

-

LC-MS: Confirm the disappearance of the starting material ( m/z 219.9) and the appearance of the product mass ( m/z 287.1 [M+H]+ ).

-

1H NMR ( CDCl3 ): Verify the presence of morpholine multiplets at ~3.1 ppm (4H, −CH2−N ) and ~3.8 ppm (4H, −CH2−O ).

-

Protocol B: Selective Nitro Reduction (Béchamp Reduction)

If the synthetic strategy requires amide bond formation prior to cross-coupling, the nitro group must be reduced to an aniline without cleaving the C-Br bond.

Step-by-Step Procedure:

-

Setup: Dissolve 5-Bromo-2-morpholinonitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water.

-

Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride ( NH4Cl ) (5.0 eq).

-

Causality: This is a critical choice. Using standard catalytic hydrogenation ( Pd/C with H2 ) will result in severe hydrodehalogenation, destroying the valuable C5-bromide handle. The Béchamp reduction (Fe/ NH4Cl ) operates via a single-electron transfer mechanism that is completely selective for the nitro group, leaving the aryl bromide perfectly intact.

-

-

Reaction: Heat the suspension to reflux (80 °C) for 2-3 hours under vigorous stirring.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove iron oxides, and concentrate the filtrate. Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate to yield 5-Bromo-2-morpholinoaniline.

-

Validation & QC:

-

1H NMR: Look for the appearance of a broad singlet at ~4.0 ppm (2H, −NH2 ), which disappears upon D2O exchange.

-

Conclusion

5-Bromo-2-morpholinonitrobenzene is a masterclass in rational intermediate design. By understanding the electronic interplay between its functional groups, process chemists can dictate the sequence of reactions—whether performing SNAr, selective reductions, or palladium-catalyzed couplings—with high predictability and yield. Adhering to the mechanistic causalities and validated protocols outlined in this guide ensures robust, scalable pathways for advanced API synthesis.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 817974, 5-Bromo-2-chloronitrobenzene". PubChem. Available at: [Link]

Sources

- 1. 1162333-97-2|(R)-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline|BLD Pharm [bldpharm.com]

- 2. 3460-18-2|2,5-Dibromonitrobenzene|Puyang Huicheng Electronic Material Co., Ltd [hcchems.com]

- 3. 5-bromo-2-fluoronitrobenzene; CAS No.: 364-73-8 [chemshuttle.com]

- 4. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis of 5-Bromo-2-morpholinonitrobenzene via SNAr

Introduction & Strategic Overview

5-Bromo-2-morpholinonitrobenzene (also known as 4-(4-bromo-2-nitrophenyl)morpholine) is a critical synthetic intermediate in modern drug discovery and materials science. It serves as a foundational building block for synthesizing polypharmacological agents, such as [1], and advanced optoelectronic materials like [2].

The synthesis of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . By leveraging the distinct electronic environments of the two bromine atoms in 2,5-dibromonitrobenzene, chemists can achieve precise functionalization without the need for transition-metal catalysis.

Mechanistic Rationale: The Causality of Regioselectivity

To design a self-validating and high-yielding protocol, one must understand the electronic causality governing the reaction.

In 2,5-dibromonitrobenzene, the strongly electron-withdrawing nitro group (-NO2) exerts both inductive (-I) and mesomeric (-M) effects. These effects do not distribute equally across the aromatic ring [3]:

-

The C2 Position (Ortho): The bromine at the 2-position is ortho to the nitro group. When a nucleophile attacks this carbon, the resulting anionic Meisenheimer complex is heavily stabilized by the adjacent nitro group, which delocalizes the negative charge.

-

The C5 Position (Meta): The bromine at the 5-position is meta to the nitro group. Nucleophilic attack here generates an intermediate that cannot be stabilized by the mesomeric effect of the -NO2 group.

Consequently, morpholine selectively attacks the C2 position. Furthermore, morpholine acts as both the nucleophile and the proton scavenger (base). Utilizing an excess of morpholine (3.0 equivalents) drives the equilibrium forward by precipitating morpholinium bromide, preventing the need for auxiliary inorganic bases that might complicate the workup.

Figure 1: Mechanistic pathway of the regioselective SNAr reaction.

Experimental Design & Optimization

Solvent selection is the primary variable dictating the efficiency of this SNAr reaction. While polar aprotic solvents like DMF or DMSO are standard for SNAr, they often require tedious aqueous extractions to remove.

Using an alcohol like isopropanol (iPrOH) provides a self-validating advantage: the starting materials are highly soluble at reflux, but the byproduct (morpholinium bromide) often precipitates, giving a visual confirmation of reaction progress. Furthermore, iPrOH can be easily removed in vacuo. Aqueous conditions have been explored but suffer from competing hydrolysis and lower yields [4].

Quantitative Data: Optimization Parameters

| Solvent | Base / Nucleophile | Temperature | Time | Isolated Yield | Reference |

| Isopropanol (iPrOH) | Morpholine (3.0 eq) | Reflux (82 °C) | 4 - 8 h | ~100% (Quant.) | [1] |

| DMF | Morpholine (1.1 eq) + K2CO3 | 80 °C | 6 h | 85 - 90% | Standard |

| Water (H2O) | Morpholine (3.0 eq) | Reflux (100 °C) | 12 h | 65% | [4] |

Step-by-Step Methodology

The following protocol details the optimal high-yield synthesis utilizing isopropanol, ensuring high trustworthiness and reproducibility.

Reagents Required:

-

2,5-Dibromonitrobenzene (CAS: 3460-18-2): 1.0 equivalent (e.g., 10.0 mmol, 2.81 g)

-

Morpholine (CAS: 110-91-8): 3.0 equivalents (30.0 mmol, 2.61 mL)

-

Isopropanol (iPrOH): 20 mL (Reaction solvent)

-

Ethyl Acetate (EtOAc) and Brine (for workup)

Step-by-Step Procedure:

-

Reaction Setup: To a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromonitrobenzene (2.81 g, 10.0 mmol). Suspend the solid in 20 mL of isopropanol.

-

Nucleophile Addition: Add morpholine (2.61 mL, 30.0 mmol) dropwise to the stirring suspension at room temperature. Note: No auxiliary base is required as the excess morpholine serves this function.

-

Thermal Activation: Attach a reflux condenser and heat the mixture in an oil bath to reflux (approx. 82–85 °C). The mixture will transition to a deep yellow/orange homogeneous solution as the reaction proceeds.

-

In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% EtOAc/Hexanes eluent. The starting material ( Rf≈0.8 ) will be consumed, replaced by a bright yellow product spot at a lower Rf .

-

Quenching & Concentration: Upon completion (typically 4–6 hours), cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the isopropanol.

-

Liquid-Liquid Extraction: Dissolve the crude orange residue in EtOAc (50 mL). Wash the organic layer with distilled water (2 × 25 mL) to partition and remove the water-soluble morpholinium bromide salts. Follow with a brine wash (25 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo.

-

Validation (Characterization): The resulting 5-bromo-2-morpholinonitrobenzene is typically obtained in >95% purity and quantitative yield. Validate the structure via 1H NMR (400 MHz, CDCl3 ): δ 7.90 (d, J = 2.4 Hz, 1H), 7.58 (dd, J = 8.8, 2.4 Hz, 1H), 7.05 (d, J = 8.8 Hz, 1H), 3.84 (t, J = 4.6 Hz, 4H), 3.05 (t, J = 4.6 Hz, 4H).

Figure 2: Step-by-step experimental workflow for the synthesis protocol.

References

-

Title: [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Candle light-style OLEDs with benzochalcogenadiazoles cores Source: ResearchGate URL: [Link]

-

Title: Synthesis of Aromatic Compounds Source: DOKUMEN.PUB URL: [Link]

-

Title: Polypharmacology Approaches for Treatment of Idiopathic Pulmonary Fibrosis Source: White Rose eTheses Online URL: [Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for the Synthesis of N-Aryl Morpholines

Executive Summary

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity[1]. While transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is a powerful tool for C–N bond formation, Nucleophilic Aromatic Substitution (SNAr) remains the most operationally straightforward, scalable, and atom-economical method for coupling morpholine with electron-deficient aryl halides[1]. This application note provides a comprehensive, self-validating guide to designing and executing SNAr reactions for morpholine addition, covering both conventional and green chemistry protocols.

Mechanistic Rationale & Experimental Causality

To successfully execute an SNAr reaction, researchers must understand the causality behind substrate and reagent selection. The reaction does not proceed via a concerted SN2 pathway; rather, it follows a two-step addition-elimination mechanism[1].

-

Addition (Rate-Determining Step): The morpholine nitrogen attacks the electrophilic ipso-carbon of the aryl halide. This disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex[1].

-

Elimination: The leaving group is expelled, and aromaticity is restored to yield the N-aryl morpholine product.

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) for morpholine addition.

Causality in Reagent Selection

-

Leaving Group Efficacy (F > Cl > Br): Unlike SN1 or SN2 reactions where bond-breaking dictates the rate, the addition step is rate-limiting in SNAr. Therefore, highly electronegative leaving groups like fluorine accelerate the reaction by maximizing the electrophilicity of the ipso-carbon, making fluorobenzenes significantly more reactive than chlorobenzenes.

-

Substrate Activation: The aryl ring must possess strong electron-withdrawing groups (EWGs) (e.g., -NO2, -CN) or be an electron-deficient heterocycle (e.g., pyrimidine, pyrazine, quinoline) in the ortho or para position to stabilize the negative charge of the Meisenheimer complex[1][2].

-

Solvent Dynamics: Traditional SNAr relies on polar aprotic solvents (DMF, DMSO, NMP) because they solvate the cations of the inorganic base (e.g., K2CO3), leaving the morpholine nucleophile "naked" and highly reactive. However, recent paradigms demonstrate that water or PEG-400 can facilitate the reaction via hydrophobic effects or micellar catalysis[3][4].

Quantitative Data: Reaction Condition Benchmarking

The following table summarizes validated SNAr conditions for morpholine addition across various substrate classes, illustrating the flexibility of the methodology.

| Substrate (Electrophile) | Halide | Solvent | Base / Additive | Temp (°C) | Time | Yield (%) | Ref |

| 4,7-Dichloroquinoline | Cl | DMF | K2CO3 | 120 | 24 h | 92 | [5] |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine | Cl | PEG-400 | None (Excess Amine) | 80 | 2 h | 92 | [3] |

| 2-Chloropyrazine | Cl | Water | KF (2 equiv.) | 100 | 17 h | 89 | [2] |

| Fluorobenzene (Unactivated) | F | Dioxane/DMF | Ru-Catalyst (DPPPent) | 23 | 1 h | 93 | [6] |

Experimental Workflows & Protocols

Standard experimental workflow for the synthesis and isolation of N-aryl morpholines.

Protocol A: Conventional Thermal SNAr in Polar Aprotic Solvent

This protocol is ideal for moderately deactivated aryl chlorides or highly activated aryl fluorides. It utilizes potassium carbonate to scavenge the generated acid, driving the equilibrium forward[5].

Materials:

-

Aryl halide (1.0 mmol)

-

Morpholine (1.2 - 1.5 mmol)

-

Anhydrous K2CO3 (2.0 mmol)

-

Anhydrous DMF or NMP (5.0 mL)

Step-by-Step Procedure:

-

Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and anhydrous K2CO3 (2.0 mmol).

-

Solvent & Nucleophile Addition: Suspend the mixture in anhydrous DMF (5.0 mL). Add morpholine (1.2 mmol) dropwise via syringe at room temperature. Causality Note: A slight excess of morpholine ensures complete consumption of the limiting aryl halide without complicating downstream purification.

-

Heating: Attach a reflux condenser and heat the mixture in an oil bath at 80–120 °C (depending on substrate activation) under a nitrogen atmosphere.

-

Self-Validating Reaction Monitoring: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. Validation Check: The reaction mixture typically deepens in color (yellow/orange) as the Meisenheimer complex forms. TLC will show the disappearance of the high-Rf UV-active aryl halide and the appearance of a lower-Rf spot that stains positive with Dragendorff's reagent (indicating a tertiary amine).

-

Quenching & Workup: Once complete, cool the mixture to room temperature and pour it into ice-cold distilled water (20 mL).

-

If the product precipitates: Filter the solid via vacuum filtration, wash with cold water, and dry under a vacuum.

-

If the product remains in solution: Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization (e.g., from ethanol).

Protocol B: Green SNAr in Aqueous Media / Polyethylene Glycol (PEG-400)

To circumvent the toxicity and disposal issues of DMF/NMP, this protocol utilizes PEG-400 or water as an environmentally benign reaction medium. This is particularly effective for fused nitrogen-containing heterocycles[2][3].

Materials:

-

Heteroaryl chloride (1.0 mmol)

-

Morpholine (2.0 mmol)

-

PEG-400 (3.0 mL) OR Water + KF (2.0 mmol)

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave vial or round-bottom flask, combine the heteroaryl chloride (1.0 mmol) and morpholine (2.0 mmol). Causality Note: When using PEG-400 without an external inorganic base, a second equivalent of morpholine is required to act as the acid scavenger[3].

-

Solvent Addition: Add PEG-400 (3.0 mL). If using the aqueous protocol, add water (3.0 mL) and Potassium Fluoride (2.0 mmol). Causality Note: KF in water significantly enhances the SNAr rate via hydrogen-bond disruption and transient fluorination of the aryl chloride[2].

-

Execution: Stir the mixture at 80–100 °C for 2–17 hours. Alternatively, for rapid processing, irradiate in a microwave reactor at 150 °C for 30 minutes.

-

Self-Validating Workup: Cool the mixture to room temperature. Add diethyl ether or ethyl acetate (10 mL) and water (10 mL). Validation Check: PEG-400 is highly water-soluble. The organic product will partition cleanly into the upper organic layer. If an emulsion forms, adding 2 mL of saturated brine will immediately break it, confirming successful phase separation.

-

Isolation: Separate the organic layer, dry over MgSO4, and evaporate the solvent. The resulting N-aryl morpholine is often pure enough for downstream applications without chromatography[3].

References

-

Application Notes and Protocols: Synthesis of N-Aryl Morpholines Source: benchchem.com URL:1

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: nih.gov (PMC) URL:3

-

Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis Source: rsc.org URL:6

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: d-nb.info URL:4

-

Catalytic SNAr of unactivated aryl chlorides Source: rsc.org URL:

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: nih.gov (PMC) URL:2

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: preprints.org URL:5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. preprints.org [preprints.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Note: Chemoselective Catalytic Reduction of 5-Bromo-2-morpholinonitrobenzene

Mechanistic Rationale & The Chemoselectivity Challenge

For drug development professionals and synthetic chemists, 5-bromo-2-morpholinoaniline is a highly valuable building block. The preserved bromine handle is critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).

However, the catalytic reduction of its precursor, 5-bromo-2-morpholinonitrobenzene , presents a classic chemoselectivity dilemma. The objective is to fully reduce the C1-nitro group to an amine without triggering the hydrodehalogenation of the labile C5-bromine bond.

Causality of Side Reactions

Standard transition metal catalysts, such as pristine Palladium on Carbon (Pd/C), frequently fail in this application. The causality lies in the structural microenvironment of the substrate:

-

Steric Hindrance : The bulky morpholine ring at the C2 position sterically shields the adjacent C1-nitro group. This kinetically retards the desired nitro reduction, necessitating longer reaction times or higher temperatures.

-

Facile Oxidative Addition : The C5-bromine atom is sterically accessible. On electron-rich metal surfaces like Pd(0), the oxidative addition of the C–Br bond is highly facile, leading to irreversible hydrodebromination.

To invert this reactivity, the catalyst surface must be electronically or sterically modified to suppress C–Br cleavage while maintaining sufficient activity for N–O bond reduction [1].

Catalyst Selection & Surface Engineering

Achieving >99% chemoselectivity requires intentional catalyst engineering. Two primary strategies are employed in modern process chemistry:

-

Electronic Poisoning (Sulfided Catalysts) : Introducing sulfur—either by using pre-sulfided Platinum on Carbon [Pt/C(S)] or by adding a transient poison like diphenylsulfide to Pd/C—draws electron density away from the metal surface. This localized electron deficiency significantly increases the activation energy required for C–Br oxidative addition, effectively shutting down the dehalogenation pathway [2].

-

Steric Protection (Single-Atom Catalysis) : Cutting-edge sandwiched catalysts utilizing Co–N4 single sites integrated with Pt nanoparticles offer a physical solution. The Co–N4 sites selectively adsorb the halogen atom, physically anchoring and shielding the C–Br bond, while the adjacent Pt nanoparticles rapidly reduce the nitro group [3].

Logical relationship between catalyst site regulation and chemoselective reaction pathways.

Quantitative Data: Catalyst Performance Comparison

The following table synthesizes quantitative performance metrics across different catalytic systems for halonitrobenzene derivatives, illustrating the critical impact of catalyst selection on yield and purity.

| Catalyst System | Additive / Modifier | Temp (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Dehalogenation (%) |

| Standard Pd/C (5%) | None | 25 | 0.1 | >99 | <10 | >90 |

| Standard Pt/C (5%) | None | 40 | 1.0 | >99 | 65 | 35 |

| Pd/C (5%) | Diphenylsulfide (0.1 eq) | 25 | 0.1 | >95 | >98 | <2 |

| Pt/C(S) (Sulfided) | None (Pre-poisoned) | 60 | 1.5 | >99 | >99 | <1 |

| Pt @ PCN-221(Co) | Co–N4 Single Sites | 80 | 1.0 | >99 | >99.2 | <0.8 |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in physical and chemical indicators that confirm the reaction is proceeding chemoselectively.

Protocol A: Scalable Hydrogenation using Sulfided Platinum [Pt/C(S)]

This is the industry-standard method for scaling up halonitrobenzene reductions.

Reagents:

-

5-Bromo-2-morpholinonitrobenzene: 10.0 g (34.8 mmol)

-

5% Pt/C (Sulfided): 0.5 g (5 wt% loading)

-

Solvent: Tetrahydrofuran (THF) or Methanol (MeOH), 100 mL

Step-by-Step Methodology:

-

Reaction Assembly : Charge a 250 mL stainless steel autoclave with the substrate, solvent, and Pt/C(S) catalyst.

-

Inertion : Seal the reactor. Purge the headspace with Nitrogen (N₂) three times (pressurize to 0.5 MPa, then vent) to displace oxygen. Follow with three identical purges using Hydrogen (H₂).

-

Pressurization & Heating : Pressurize the reactor to exactly 1.5 MPa with H₂. Begin stirring at >800 rpm to eliminate mass transfer limitations. Heat the mixture to 60 °C.

-

Self-Validation Checkpoint 1 (Stoichiometric H₂ Uptake) : Monitor the pressure drop using a mass flow controller. The theoretical hydrogen consumption for a nitro-to-amine reduction is exactly 3.0 molar equivalents . If the system consumes a 4th equivalent, hydrodehalogenation is actively occurring. Terminate immediately if uptake exceeds 3.05 eq.

-

Self-Validation Checkpoint 2 (pH Monitoring) : Upon completion (when H₂ uptake ceases, typically 2-4 hours), cool to 20 °C and vent. Test the pH of the mixture. A neutral to slightly basic pH (due to the morpholine/aniline groups) confirms success. A sharp drop in pH indicates the formation of Hydrobromic acid (HBr), validating that dehalogenation has compromised the batch.

-